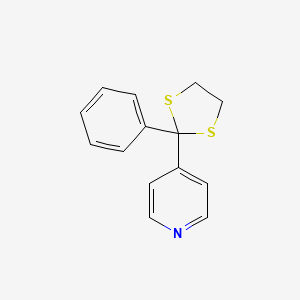
4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 2-phenyl-1,3-dithiolan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine typically involves the reaction of pyridine derivatives with phenyl-substituted dithiolanes. One common method includes the nucleophilic substitution of pyridine N-oxides with phenyl-substituted dithiolanes under basic conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Triethylamine, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms.
Applications De Recherche Scientifique
4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(1,3-Dithiolan-2-yl)phenyl)-1,3-dithiolane
- 4-(1,3-Dithiolan-2-yl)phenol
- 2-(2-Phenyl-2H-1,2,4-triazol-3-yl)pyridine
Uniqueness
4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine is unique due to its combination of a pyridine ring with a phenyl-substituted dithiolane group. This structure imparts specific electronic and steric properties that can be exploited in various applications, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
84811-68-7 |
|---|---|
Formule moléculaire |
C14H13NS2 |
Poids moléculaire |
259.4 g/mol |
Nom IUPAC |
4-(2-phenyl-1,3-dithiolan-2-yl)pyridine |
InChI |
InChI=1S/C14H13NS2/c1-2-4-12(5-3-1)14(16-10-11-17-14)13-6-8-15-9-7-13/h1-9H,10-11H2 |
Clé InChI |
FPGABVLSFYKHPP-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(S1)(C2=CC=CC=C2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


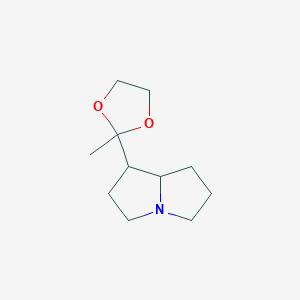
![Dimethyl [3-(pyridin-2-yl)prop-2-en-1-yl]propanedioate](/img/structure/B14403680.png)
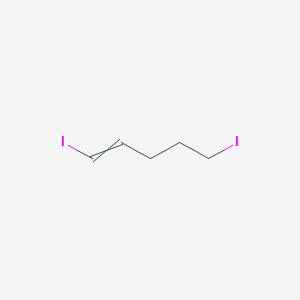
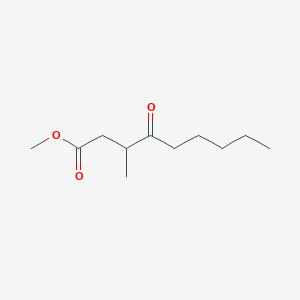



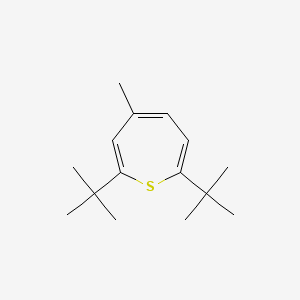

![Bis[2-(diethylamino)ethyl] phosphate](/img/structure/B14403733.png)

![4,4-Dimethyl-2-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14403745.png)
![Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B14403770.png)

